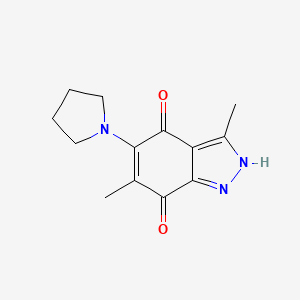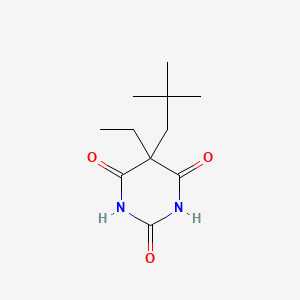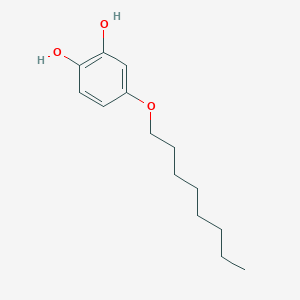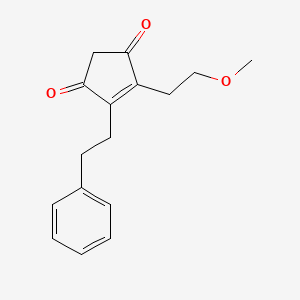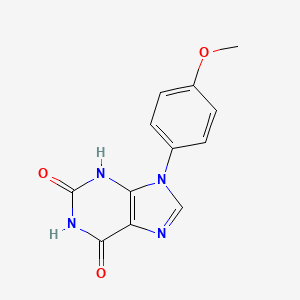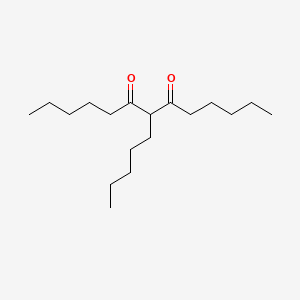![molecular formula C11H19NO B14620537 2-[(Diethylamino)methylidene]cyclohexan-1-one CAS No. 59951-54-1](/img/structure/B14620537.png)
2-[(Diethylamino)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C11H19NO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a diethylaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are generally used.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanone derivatives.
Scientific Research Applications
2-[(Diethylamino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]cyclohexan-1-one: Similar structure but with dimethylamino group instead of diethylamino.
Cyclohexanone: The parent compound without the diethylamino group.
2-[(Pyrrolidin-1-yl)methylidene]cyclohexan-1-one: Contains a pyrrolidine ring instead of the diethylamino group.
Uniqueness
2-[(Diethylamino)methylidene]cyclohexan-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59951-54-1 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(diethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h9H,3-8H2,1-2H3 |
InChI Key |
CALNMOABJGNYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)


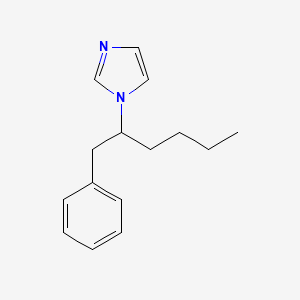
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)


